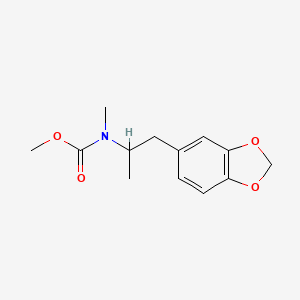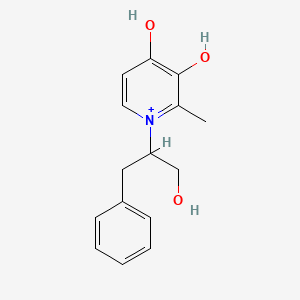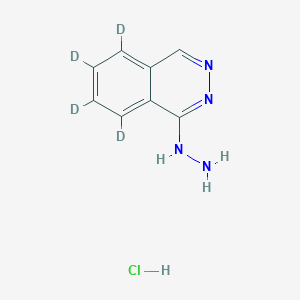
Zanamivir-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zanamivir-13C,15N2 is a chemically modified version of zanamivir, an antiviral agent used primarily to treat influenza A and B. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it particularly useful as an internal standard in mass spectrometry for the quantification of zanamivir . Zanamivir itself is a sialic acid analog that inhibits neuraminidase, an enzyme crucial for the release of newly replicated influenza virus particles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zanamivir-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the zanamivir molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The exact synthetic routes and reaction conditions are proprietary and often involve multiple steps, including protection and deprotection of functional groups, selective labeling, and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
化学反应分析
Types of Reactions
Zanamivir-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This can affect the carbonyl groups.
Substitution: This reaction can occur at the amino or hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
Zanamivir-13C,15N2 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of zanamivir.
Biology: Studying the metabolic pathways and interactions of zanamivir in biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of zanamivir.
Industry: Quality control and assurance in the production of antiviral drugs .
作用机制
Zanamivir-13C,15N2, like zanamivir, inhibits the neuraminidase enzyme, preventing the release of newly formed influenza virus particles from infected cells. By binding to the active site of neuraminidase, it blocks the enzyme’s activity, thereby reducing the spread of the virus within the host . This mechanism involves molecular targets such as the sialic acid binding site on the neuraminidase enzyme .
相似化合物的比较
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor administered intravenously.
Laninamivir: A long-acting neuraminidase inhibitor.
Uniqueness
Zanamivir-13C,15N2 is unique due to its isotopic labeling, which makes it particularly useful in analytical applications such as mass spectrometry. This labeling allows for precise quantification and tracking of zanamivir in various biological and chemical contexts .
属性
分子式 |
C12H20N4O7 |
|---|---|
分子量 |
335.29 g/mol |
IUPAC 名称 |
(2R,3R,4S)-3-acetamido-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1/i12+1,13+1,14+1 |
InChI 键 |
ARAIBEBZBOPLMB-ZFYKIEQESA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=[13C]([15NH2])[15NH2] |
规范 SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol](/img/structure/B10820320.png)
![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)

![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)




![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)



